molecular formula C19H20N4O B4592461 6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4592461
M. Wt: 320.4 g/mol
InChI Key: LMZSTHNBNBPXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a chemical compound for research use. It belongs to the 1H-pyrazolo[3,4-b]pyridine carboxamide class, a scaffold recognized in medicinal chemistry for its potential in various therapeutic areas. Compounds with this core structure have been identified as potent and selective agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . Activation of PPARα is a key therapeutic strategy for managing dyslipidemia, as it regulates genes involved in fatty acid metabolism . Research indicates that 1H-pyrazolo[3,4-b]pyridine-4-carboxamide derivatives can achieve strong transcriptional activation of PPARα and demonstrate efficacy in reducing elevated plasma triglyceride levels in animal models, making them promising leads for the study of metabolic diseases like atherosclerosis, type 2 diabetes, and nonalcoholic steatohepatitis (NASH) . Furthermore, this structural class has also been investigated for other applications, including potent antimalarial activity where resistance is linked to the P. falciparum transporter ABCI3 . The distinct structure of these compounds, particularly the placement of hydrophobic groups like the cyclopropyl and phenyl rings, is critical for their biological activity and receptor selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-cyclopropyl-N-phenyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12(2)23-18-16(11-20-23)15(10-17(22-18)13-8-9-13)19(24)21-14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZSTHNBNBPXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

  • **

Biological Activity

6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a distinctive pyrazolo[3,4-b]pyridine framework with several functional groups that enhance its biological interactions. The molecular formula is C17H20N4OC_{17}H_{20}N_4O with a molecular weight of approximately 296.37 g/mol. The structural components include:

  • Cyclopropyl group : Contributes to the compound's unique reactivity.
  • Phenyl group : Enhances binding affinity to biological targets.
  • Isopropyl group : Influences lipophilicity and membrane permeability.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition properties. The specific activities of this compound are summarized below.

Table 1: Biological Activities of Related Pyrazolo[3,4-b]pyridine Derivatives

Compound NameStructural FeaturesBiological Activity
6-cyclopropyl-N-[3-chloro-4-methoxyphenyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridineChloromethoxy substituentAnti-inflammatory
6-(4-hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridineHydroxy group on phenylKinase inhibition
6-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridineMethylsulfanyl substituentAnticancer properties

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors that modulate various cellular pathways. Similar compounds have been shown to inhibit key signaling pathways involved in cancer progression and inflammation.

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Anticancer Activity : A study demonstrated that compounds similar to 6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine exhibited significant cytotoxicity against various cancer cell lines such as HeLa and MCF7. Compound 9a showed an IC50 value of 2.59 µM against HeLa cells compared to doxorubicin (IC50 = 2.35 µM) .
  • Cell Cycle Arrest : The same study indicated that these compounds induced cell cycle arrest at different phases (S phase for HeLa and G2/M for MCF7), suggesting their potential as chemotherapeutic agents .
  • Structure Activity Relationship (SAR) : Research indicates that the presence of specific substituents on the pyrazolo[3,4-b]pyridine scaffold significantly influences biological activity. For instance, modifications at the phenyl ring can enhance anticancer efficacy .

Comparison with Similar Compounds

Structural and Functional Insights

  • Cyclopropyl vs. Cyclopentyl Substituents : Cyclopropyl groups (as in the target compound) confer metabolic stability due to their small, rigid structure, whereas bulkier cyclopentyl groups (e.g., ) improve target selectivity but may reduce solubility .
  • Aromatic Moieties : The phenylcarboxamide in the target compound likely enhances π-π stacking with kinase active sites, similar to the dimethoxyphenyl group in , which improves solubility . In contrast, indole-containing analogues () exhibit dual kinase inhibition and anti-inflammatory activity due to their planar, hydrophobic structure .
  • Heterocyclic Additions : Piperazine-containing derivatives () demonstrate CNS activity, highlighting how nitrogen-rich substituents expand therapeutic applications beyond oncology .

Pharmacokinetic and Mechanistic Comparisons

  • Metabolic Stability : The cyclopropyl group in the target compound is associated with reduced oxidative metabolism compared to compounds with alkyl or aryl substituents (e.g., ’s isopropyl group) .
  • Solubility : Methoxy groups () and pyridylmethyl substituents () enhance aqueous solubility, whereas the target compound’s phenyl group may require formulation optimization for bioavailability .

Q & A

Q. What are the standard synthetic routes for 6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?

The synthesis typically involves multi-step routes:

  • Cyclopropane introduction : Achieved via [2+1] cycloaddition using diazomethane derivatives or transition-metal-catalyzed cross-coupling .
  • Core construction : Pyrazolo[3,4-b]pyridine scaffolds are built using Knorr-type reactions, followed by Suzuki-Miyaura coupling for aryl group incorporation (e.g., phenyl) .
  • Amidation : Buchwald-Hartwig or palladium-catalyzed amidation to attach the N-phenylcarboxamide group . Key reagents include Pd catalysts (e.g., Pd(PPh₃)₄), ligands (XPhos), and bases (Cs₂CO₃). Optimize yields (60–85%) by controlling temperature (80–120°C) and reaction time (12–48 hrs) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and cyclopropane geometry (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 365.18) .
  • X-ray crystallography : Resolve bond angles (e.g., 60° for cyclopropane) and confirm regioselectivity .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve regioselectivity in pyrazolo[3,4-b]pyridine synthesis?

Regioselectivity challenges arise during cyclopropane functionalization and coupling steps. Strategies include:

  • Catalyst screening : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to direct coupling to the 4-position .
  • Temperature modulation : Lower temperatures (e.g., 60°C) favor kinetic control, reducing byproducts .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates . Example optimization table :
CatalystLigandTemp (°C)Yield (%)Regioselectivity Ratio (4:6)
Pd(OAc)₂XPhos80728:1
PdCl₂(PPh₃)₂SPhos606812:1

Q. What methodologies resolve contradictions in bioactivity data across studies?

Discrepancies in kinase inhibition assays (e.g., IC₅₀ variability) may stem from assay conditions. Recommendations:

  • Orthogonal validation : Combine radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) assays .
  • Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct target interactions .
  • Cellular context : Test in isogenic cell lines (wild-type vs. kinase-deficient) to confirm target specificity .

Q. How can molecular docking predict binding affinity with kinase targets?

  • Protocol :

Prepare protein structure (e.g., PDB ID 1ATP for EGFR kinase).

Generate ligand conformers using OMEGA software.

Dock with Glide (Schrödinger) or AutoDock Vina, scoring with MM-GBSA .

  • Validation : Compare docking scores with experimental IC₅₀ values. For example, a Glide score of −9.2 kcal/mol correlates with IC₅₀ = 12 nM .

Q. What strategies improve solubility without compromising bioactivity?

  • Functional group modifications : Introduce polar groups (e.g., -OH, -SO₃H) at the pyridine 6-position .
  • Prodrug approaches : Convert carboxamide to ester prodrugs (e.g., ethyl ester) for enhanced permeability, with in vivo esterase activation .
  • Co-crystallization : Use co-solvents (PEG 4000) or cyclodextrins to stabilize amorphous forms .

Data Contradiction Analysis

Q. Why do solubility predictions (LogP) conflict with experimental data?

Computational models (e.g., ChemAxon) may underestimate the impact of cyclopropane rigidity on solvation. Experimental validation:

  • Shake-flask method : Measure partition coefficients in octanol/water at pH 7.4 .
  • Thermodynamic solubility : Use nephelometry to quantify precipitation thresholds in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.